5-Ethoxy-2-thiophenecarboxylic Acid

Description

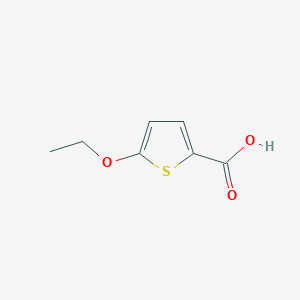

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNYZUGSUPXBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294981 | |

| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135080-30-7 | |

| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135080-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethoxy 2 Thiophenecarboxylic Acid and Derivatives

Strategic Approaches to Ethoxy-Substituted Thiophenes

Controlled Functionalization of Thiophene (B33073) Rings

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. pharmaguideline.com This inherent reactivity can be harnessed for the controlled introduction of functional groups. However, when multiple substituents are desired, a combination of directing group strategies and selective reaction conditions is often necessary to achieve the target isomer. acs.org For instance, the presence of an electron-withdrawing group can direct subsequent functionalization to a specific position.

Recent advancements have focused on transition-metal-catalyzed C-H activation and functionalization, offering a powerful tool for the direct and selective modification of the thiophene core. acs.orgacs.org These methods can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution reactions.

Introduction of Carboxylic Acid Functionality

Several methods are available for introducing a carboxylic acid group onto a thiophene ring. The choice of method often depends on the nature of the starting material and the other substituents present on the ring.

A well-established method for introducing a carboxylic acid group involves the formation of a thienyl Grignard reagent, followed by carboxylation with carbon dioxide. beilstein-journals.orgbeilstein-journals.org This approach is particularly useful when starting from a halogenated thiophene derivative. The Grignard reagent is typically formed by reacting the brominated or iodinated thiophene with magnesium metal. nih.gov Subsequent treatment with solid carbon dioxide (dry ice) followed by acidic workup yields the desired carboxylic acid. beilstein-journals.orgbeilstein-journals.org

Table 1: Grignard Reagent Mediated Carbonylation of Halogenated Thiophenes

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,4-Dibromo-3-methylthiophene | 1. MeMgBr 2. CO2 | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 86 | beilstein-journals.org |

| 2-Bromo-3-methylthiophene | 1. Mg 2. CO2 | 3-Methyl-2-thiophenecarboxylic acid | - | beilstein-journals.org |

Yields are as reported in the cited literature and may vary depending on specific reaction conditions.

Transition metal-catalyzed carbonylation offers an alternative and often milder approach to introducing a carboxylic acid or its ester equivalent. ethernet.edu.et Palladium-catalyzed carbonylation reactions, in particular, have been extensively developed. acs.orgmdpi.com These reactions typically involve the coupling of a halogenated or triflated thiophene with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol to form an ester or water to form the carboxylic acid. beilstein-journals.org A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yields. acs.org

Table 2: Palladium-Catalyzed Carbonylation of Halogenated Thiophenes

| Starting Material | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromo-3-methylthiophene | Pd(OAc)2, dppp, CO, EtOH | Ethyl 3-methyl-2-thiophenecarboxylate | - | beilstein-journals.org |

| 2,4-Dibromo-3-methylthiophene | Pd/C, dppp, CO, Et3N/H2O | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | - | beilstein-journals.org |

Yields are as reported in the cited literature and may vary depending on specific reaction conditions. "dppp" refers to 1,3-bis(diphenylphosphino)propane.

The carboxylic acid functionality can also be introduced by the oxidation of a pre-existing substituent on the thiophene ring. pharmaguideline.com For example, a methyl or hydroxymethyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The stability of the thiophene ring to oxidation is a key advantage in this approach, although care must be taken to avoid over-oxidation or side reactions, especially when other sensitive functional groups are present. pharmaguideline.comderpharmachemica.com

Etherification Reactions for Ethoxy Group Incorporation

The ethoxy group is typically introduced via a nucleophilic substitution reaction, where an ethoxide source displaces a suitable leaving group on the thiophene ring. A common strategy involves the Williamson ether synthesis, reacting a hydroxythiophene derivative with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Alternatively, a halogenated thiophene can be reacted with sodium ethoxide. For example, 5-chloro-2-thiophenecarboxylic acid can be reacted with sodium ethoxide, generated in situ from sodium hydride and ethanol (B145695), to produce 5-ethoxy-2-thiophenecarboxylic acid. prepchem.com

Multi-Step Synthesis Pathways from Established Precursors

The synthesis of this compound and its precursors can be achieved through various multi-step pathways, often starting from commercially available thiophene derivatives. One common strategy involves the introduction of the ethoxy group at the 5-position and the carboxylic acid group at the 2-position of the thiophene ring through a series of carefully orchestrated reactions.

A documented approach begins with a halogenated thiophene, such as 5-chloro-2-thiophenecarboxylic acid. This starting material can be reacted with an alcohol, like 1-tetradecanol, in the presence of a strong base such as sodium hydride in a solvent like xylene. This Williamson ether synthesis-type reaction displaces the chlorine atom to form the corresponding 5-alkoxy-2-thiophenecarboxylic acid. prepchem.com While this example uses a long-chain alcohol, the principle can be applied to form the ethoxy derivative.

Another versatile method involves the Fiesselmann thiophene synthesis, which allows for the construction of the thiophene ring itself. This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, which upon treatment with a base, cyclize to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. researchgate.net Subsequent alkylation of the hydroxyl group would yield the desired ethoxy substituent.

Furthermore, multi-step syntheses can be designed starting from simpler thiophenes. For instance, 2-thiophenecarboxylic acid can be halogenated, followed by nucleophilic substitution with sodium ethoxide to introduce the ethoxy group. The sequence of these steps is crucial to control the regioselectivity of the substitutions. beilstein-journals.org

In some cases, the carboxylic acid functionality is introduced at a later stage of the synthesis. This can be achieved through the metallation of a 2-bromo-5-ethoxythiophene intermediate using a Grignard reagent or an organolithium reagent, followed by quenching with carbon dioxide to yield the carboxylic acid. beilstein-journals.org Palladium-catalyzed carbonylation reactions also offer a route to introduce the carboxyl group. beilstein-journals.org

Preparation of Functionalized Derivatives of this compound

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of functionalized derivatives, including esters, amides, hydrazides, and various heterocyclic structures.

Esterification of this compound can be readily achieved through standard acid-catalyzed methods. For instance, reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid, will yield the corresponding ethyl ester. cas.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). google.com This acyl chloride can then be reacted with an alcohol to form the ester under milder conditions. This two-step process is often preferred when the alcohol is sensitive to strong acidic conditions.

A patent describes the preparation of methyl 5-[2-(2-methyl-2-propoxy)-1-ethoxy]-thiophene-2-carboxylate, which is subsequently treated with concentrated hydrochloric acid to yield the corresponding carboxylic acid. google.com This indicates that esterification is a key step in the synthesis of more complex derivatives.

The formation of amides and hydrazides from this compound provides access to a class of compounds with significant potential in medicinal chemistry and materials science.

Amidation can be performed by first activating the carboxylic acid. A common method involves converting the carboxylic acid to its acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. google.com Another approach utilizes coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the direct reaction between the carboxylic acid and an amine under mild conditions. hhu.de

A general and cost-effective method for amidation involves the use of formamide (B127407) as a catalyst. rsc.org This approach avoids the need for stoichiometric activating agents and often proceeds with high efficiency. Reductive amination of the carboxylic acid, using reagents like phenylsilane (B129415) in the presence of a zinc acetate (B1210297) catalyst, also provides a direct route to secondary amines. rsc.org

Hydrazide formation is typically achieved by reacting an ester derivative of this compound with hydrazine (B178648) hydrate. hhu.deuobaghdad.edu.iq This hydrazinolysis of esters is a standard and efficient method for preparing carbohydrazides. hhu.de Alternatively, the carboxylic acid can be activated with DCCI and HOBt, and the resulting activated ester or mixed anhydride (B1165640) can be treated with hydrazine to yield the hydrazide in excellent yields. hhu.de These thiophenecarboxylic hydrazides are valuable intermediates for synthesizing more complex molecules like hydrazones and Schiff bases. hhu.deresearchgate.net

The functional groups of this compound and its derivatives, particularly the hydrazides, are excellent precursors for the synthesis of various heterocyclic architectures through condensation and cyclization reactions.

For example, 2-thiophenecarboxylic acid hydrazide can undergo condensation with various aldehydes and ketones to form the corresponding hydrazones. researchgate.netgoogle.com These hydrazones can serve as building blocks for more complex heterocyclic systems.

Furthermore, N-(2-thenoyl)-N'-aroylhydrazines, prepared from 2-thiophenecarboxylic acid hydrazide, can be cyclized using dehydrating agents like phosphorus oxychloride to form 1,3,4-oxadiazole (B1194373) derivatives. farmaciajournal.com This reaction provides a pathway to a diverse range of substituted oxadiazoles (B1248032) with a thiophene moiety.

The condensation of 2-thiophenecarboxylic acid derivatives with other bifunctional molecules can lead to the formation of fused heterocyclic systems. For instance, condensation reactions with diamines can lead to the formation of diazepine (B8756704) derivatives. science.gov Similarly, reactions with anthranilic acids can be employed to construct benzoxazin-4-ones. mdpi.com These cyclization reactions significantly expand the chemical space accessible from this compound, leading to novel compounds with potential applications in various fields.

Spectroscopic Techniques for Structural Confirmation and Electronic Properties

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for confirming the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The thiophene ring protons, being in a heteroaromatic system, will appear in the downfield region. Specifically, the protons at the 3- and 4-positions are expected to appear as doublets due to coupling with each other. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃) protons, which will in turn appear as a triplet. The carboxylic acid proton is anticipated to be a broad singlet, often found far downfield.

To illustrate these expectations, the ¹H NMR data for the closely related compound, 2-thiophenecarboxylic acid hydrazide, shows the characteristic thiophene proton signals. researchgate.net For example, in DMSO-d₆, the thiophene protons appear as multiplets in the δ 7.1-8.1 ppm range. researchgate.netfarmaciajournal.com The addition of the ethoxy group at the 5-position would shift the signal of the adjacent proton at the 4-position upfield due to its electron-donating nature. The carboxylic acid proton signal is typically observed in the δ 12-13 ppm range in a solvent like DMSO-d₆.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| COOH | ~12-13 | broad singlet |

| H-3 (Thiophene) | ~7.5-7.7 | Doublet (d) |

| H-4 (Thiophene) | ~6.8-7.0 | Doublet (d) |

| O-CH₂-CH₃ | ~4.1-4.3 | Quartet (q) |

| O-CH₂-CH₃ | ~1.3-1.5 | Triplet (t) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the thiophene ring will appear in the aromatic region, with the carbon bearing the ethoxy group (C5) and the carbon bearing the carboxylic acid group (C2) being significantly shifted. The two carbons of the ethoxy group will appear in the upfield region.

Data from related structures, such as derivatives of 2-thiophenecarboxylic acid, confirm these general features. For instance, the carbonyl carbon (C=O) is typically found around 160-185 ppm. farmaciajournal.com The thiophene ring carbons generally resonate between 125-150 ppm. farmaciajournal.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~162-165 |

| C5 (Thiophene, C-O) | ~160-163 |

| C2 (Thiophene, C-COOH) | ~140-143 |

| C3 (Thiophene) | ~130-133 |

| C4 (Thiophene) | ~115-118 |

| O-CH₂-CH₃ | ~68-72 |

| O-CH₂-CH₃ | ~14-16 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a clear correlation between the thiophene ring protons H-3 and H-4. It would also show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be expected to show correlations between H-3 and C-3, H-4 and C-4, the methylene protons and the methylene carbon of the ethoxy group, and the methyl protons and the methyl carbon of the ethoxy group. This is invaluable for assigning the carbons of the thiophene ring and the ethoxy substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The carboxylic acid proton to C-2 and C-3.

H-3 to C-2, C-4, and C-5.

H-4 to C-2, C-3, and C-5.

The methylene protons of the ethoxy group to C-5 and the methyl carbon.

These combined 2D techniques would provide definitive proof of the compound's structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the substituted thiophene ring. A very broad O-H stretching band for the carboxylic acid is anticipated in the region of 2500–3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid should appear as a strong, sharp peak around 1700 cm⁻¹.

The spectrum will also feature C-H stretching from the thiophene ring (around 3100 cm⁻¹) and the ethoxy group (around 2850-2980 cm⁻¹). The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the fingerprint region (1000-1300 cm⁻¹). Vibrations associated with the thiophene ring (C=C and C-S stretching) are also expected in the fingerprint region. For example, in 2-thiophenecarboxylic acid, C-C stretching vibrations are observed at 1528 and 1352 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound (Predicted data based on analogous compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic/Thiophene) | ~3100 | Medium |

| C-H Stretch (Aliphatic/Ethoxy) | 2850 - 2980 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, Sharp |

| C=C Stretch (Thiophene Ring) | 1400 - 1550 | Medium-Strong |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Medium-Strong |

| C-S Stretch (Thiophene Ring) | 680 - 710 | Medium |

Raman Spectroscopy

The vibrational spectrum of this compound is expected to be dominated by modes originating from the thiophene ring, the carboxylic acid group, and the ethoxy substituent. Based on density functional theory (DFT) calculations and experimental spectra of TCA, key vibrational assignments can be predicted. The introduction of the 5-ethoxy group is anticipated to influence the vibrational frequencies of the thiophene ring due to its electron-donating nature and mass.

Key expected Raman shifts include C-C stretching vibrations within the thiophene ring, typically observed in the 1350-1530 cm⁻¹ region for 2-substituted thiophenes. The C-S stretching modes are expected in the 680-710 cm⁻¹ range. The carboxylic acid group will contribute characteristic vibrations, notably the C=O stretching mode. Furthermore, the ethoxy group will introduce its own characteristic vibrations, including C-H stretching, bending modes of the methyl and methylene groups, and C-O stretching vibrations.

Table 1: Predicted Prominent Raman Bands for this compound based on 2-Thiophenecarboxylic Acid (TCA) and Substituted Thiophenes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region/Assignment |

|---|---|---|

| C-H Stretching (Thiophene Ring) | 3100 - 3120 | Aromatic C-H |

| C-H Stretching (Ethoxy Group) | 2850 - 3000 | Aliphatic C-H |

| C=O Stretching | 1680 - 1710 | Carboxylic Acid |

| C=C Stretching (Thiophene Ring) | 1500 - 1530 | Aromatic Ring |

| C-C Stretching (Thiophene Ring) | 1350 - 1420 | Aromatic Ring |

| C-O Stretching (Ethoxy Group) | 1240 - 1260 | Aryl-Alkyl Ether |

Note: This table is predictive and based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of thiophene and its derivatives is characterized by absorption bands arising from π-π* transitions. For the parent 2-Thiophenecarboxylic Acid, a primary absorption band is observed, which is influenced by the conjugation between the thiophene ring and the carboxyl group.

In this compound, the presence of the electron-donating ethoxy group at the 5-position, which is in conjugation with the carboxylic acid at the 2-position, is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to the unsubstituted TCA. This is due to the stabilization of the excited state through extended π-conjugation. Studies on various substituted thiophenes confirm that substituents significantly affect the absorption spectra. The electronic transitions for thiophene-based systems typically occur with a high-intensity band corresponding to the π-π* transition and a lower intensity band for the n-π* transition.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 270 - 290 | High |

Note: The values are estimates based on the known spectra of 2-Thiophenecarboxylic Acid and other substituted thiophenes.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₈O₃S), the calculated molecular weight is approximately 172.20 g/mol .

While a specific mass spectrum for this compound is not available in the reviewed literature, the fragmentation pattern can be predicted based on the analysis of related structures like methyl 5-chlorothiophene-2-carboxylate and other thiophene derivatives. The molecular ion peak [M]⁺ would be expected at m/z 172.

Key fragmentation pathways would likely involve:

Loss of the ethoxy group: Cleavage of the ethyl group (-CH₂CH₃) from the ether linkage, resulting in a

An Examination of the Structural Characteristics of this compound

This article delves into the molecular and supramolecular architecture of the chemical compound this compound. The focus is on the elucidation of its structure through established crystallographic techniques. The sections below address specific methods of structural analysis as outlined.

Elucidation of Molecular and Supramolecular Architecture

The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. For the compound 5-Ethoxy-2-thiophenecarboxylic Acid, a comprehensive analysis of its molecular and supramolecular features relies on experimental techniques that probe its crystal structure.

Powder X-ray Diffraction (PXRD) is a primary analytical technique used to identify crystalline phases and investigate polymorphism in solid materials. umaine.edu Different polymorphic forms of a compound will produce distinct PXRD patterns due to differences in their crystal lattices. umaine.edu This allows for the identification and characterization of various crystalline forms a compound may adopt.

A review of scientific literature and crystallographic databases reveals a lack of published studies specifically employing Powder X-ray Diffraction for the analysis of polymorphic forms of this compound. While PXRD has been used to study polymorphism in other substituted thiophene (B33073) carboxylic acid derivatives, no such data is currently available for the ethoxy-substituted compound . science.govresearchgate.net Therefore, a data table of polymorphic forms and their corresponding PXRD peak data cannot be compiled at this time.

Neutron diffraction is a powerful technique for locating the positions of hydrogen atoms in a crystal structure. Unlike X-ray diffraction, where scattering is dependent on electron density, neutron scattering is a nuclear process, and the scattering length of hydrogen (or more commonly, its isotope deuterium) is significant. This makes neutron diffraction particularly valuable for accurately determining hydrogen bond geometries and the conformation of organic molecules.

Despite the utility of this technique, a search of the available scientific literature indicates that no neutron diffraction studies have been conducted on this compound. While neutron scattering has been applied to study other complex materials containing thiophene-based ligands, specific research to localize hydrogen atoms within the crystal structure of this compound has not been reported. umaine.edued.ac.ukumaine.edu Consequently, there are no research findings or data tables related to hydrogen atom localization for this specific compound to present.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the geometric and electronic properties of 5-Ethoxy-2-thiophenecarboxylic Acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a leading computational method for studying medium-sized organic molecules like this compound, offering a favorable balance between accuracy and computational cost. DFT calculations can predict a wide range of properties by approximating the electron density of the system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the oxygen atom of the ethoxy group, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the thiophene ring. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Representative DFT Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Global Hardness (η) | 2.225 |

| Global Softness (S) | 0.224 |

| Electronegativity (χ) | 4.025 |

| Electrophilicity Index (ω) | 3.64 |

Note: These values are representative and would be calculated using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wuxiapptec.comsemanticscholar.org

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons among the constituent atoms. This analysis can help in understanding the molecule's polarity and the nature of its chemical bonds.

For this compound, Mulliken charge calculations would likely show that the oxygen atoms of the carboxylic acid and ethoxy groups carry significant negative charges due to their high electronegativity. The carbon atom of the carboxyl group would have a positive charge, as would the hydrogen atom of the hydroxyl group. The sulfur atom in the thiophene ring is also expected to have a specific charge that influences the ring's aromaticity and reactivity.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Representative DFT Data)

| Atom | Mulliken Charge (a.u.) |

| O (carboxyl, C=O) | -0.55 |

| O (carboxyl, -OH) | -0.60 |

| H (carboxyl, -OH) | +0.45 |

| O (ethoxy) | -0.48 |

| S (thiophene) | -0.15 |

| C (carboxyl) | +0.70 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results for smaller molecules. However, their computational cost increases significantly with the size of the system. For a molecule like this compound, ab initio calculations at a high level of theory (e.g., Møller-Plesset perturbation theory or Coupled Cluster) would be computationally intensive but could serve as a benchmark for other methods. scispace.com

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster than ab initio or DFT methods. numberanalytics.com While less accurate, they can be useful for studying large systems or for performing initial conformational searches. Methods like AM1, PM3, or the more recent RM1 could be employed to quickly obtain an optimized geometry and preliminary electronic properties for this compound. scielo.br

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the flexibility of the molecule, the stability of different conformers, and the influence of the solvent environment.

For this compound, MD simulations could be used to study the rotational freedom around the C-C bond connecting the carboxylic acid group to the thiophene ring and the C-O bond of the ethoxy group. These simulations would reveal the most stable conformations of the molecule in a given solvent and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystal lattice. The simulations would typically be performed using a classical force field that has been parameterized to reproduce experimental and quantum chemical data.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netscience.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. science.govmdpi.com This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). mdpi.comorganicchemistrydata.org For this compound, calculations would model the influence of the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group on the chemical shifts of the thiophene ring protons and carbons. Studies on similar molecules, such as 2-thiophenecarboxylic acid and its derivatives, have shown that DFT calculations can accurately reproduce experimental chemical shifts, providing a reliable tool for structural assignment. mdpi.comresearchgate.net The accuracy of these predictions can be enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). science.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. diva-portal.org These calculations help in the assignment of complex experimental spectra by correlating observed absorption bands with specific vibrational modes, such as C=O stretching, O-H bending, and thiophene ring vibrations. iosrjournals.orgspectroscopyonline.com For this compound, DFT calculations would predict the characteristic frequencies for the carboxylic acid group, the ethoxy substituent, and the thiophene ring. For instance, the C=O stretching vibration of the carboxylic acid is expected in the 1730-1700 cm⁻¹ region, while the broad O-H stretch would appear around 3500-2500 cm⁻¹. spectroscopyonline.com Computational analysis using methods like Potential Energy Distribution (PED) can precisely assign each calculated frequency to a specific molecular motion. iosrjournals.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). science.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. science.govdntb.gov.ua These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the molecule's electronic properties and reactivity. mdpi.comiosrjournals.org

Table 1: Illustrative Example of Predicted vs. Experimental Spectroscopic Data for a Thiophene Derivative (2-Thiophenecarboxylic Acid) This table serves as an example of how theoretical data is compared with experimental results. Specific data for this compound is not available and would require dedicated computational studies.

| Parameter | Spectroscopic Technique | Predicted Value (B3LYP/6-31G**) | Experimental Value | Reference |

| C=O Stretch | FT-IR | 1715 cm⁻¹ (scaled) | 1708 cm⁻¹ | iosrjournals.org |

| C-S Stretch | FT-IR | 690 cm⁻¹ (scaled) | 687 cm⁻¹ | iosrjournals.org |

| Ring C-C Stretch | FT-Raman | 1526 cm⁻¹ (scaled) | 1530 cm⁻¹ | iosrjournals.org |

| λmax | UV-Vis | - | ~250-270 nm | spectrabase.com |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful asset for investigating the reaction mechanisms involving this compound. DFT calculations can map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and reaction products. conicet.gov.ar This allows for a detailed understanding of reaction feasibility, kinetics, and selectivity.

For thiophene derivatives, computational studies have been used to explore various reactions. A notable example is the Diels-Alder reaction, where substituted thiophenes can act as dienophiles. conicet.gov.ar A theoretical investigation into the reactivity of this compound as a reactant would involve modeling its interaction with other molecules. For example, in a hypothetical esterification reaction, computational modeling could:

Determine the Reaction Pathway: Trace the geometric changes as the alcohol approaches the carboxylic acid, leading to the formation of the tetrahedral intermediate and the final ester product.

Calculate Activation Energies: By locating the transition state structure, the energy barrier (activation energy) for the reaction can be calculated. A lower activation energy suggests a more favorable reaction. conicet.gov.ar

Analyze Electronic Effects: Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution and orbital interactions along the reaction coordinate. mdpi.comiosrjournals.org This would reveal how the ethoxy and carboxylic acid groups electronically influence the reactivity of the thiophene ring.

For instance, in studying the synthesis of amide derivatives, computational modeling could compare the reaction pathways and energy barriers for the reaction of this compound with different amines, thereby predicting which reactions would be most efficient. Such studies provide invaluable predictive power, guiding synthetic chemists in optimizing reaction conditions and choosing appropriate reagents before undertaking experimental work. conicet.gov.ar

Reaction Mechanisms and Kinetics

Detailed Mechanistic Investigations of Synthetic Transformations

The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid can be approached through various synthetic routes, each with its own mechanistic intricacies. A common strategy involves the functionalization of a pre-existing thiophene (B33073) ring. The presence of the ethoxy group at the 5-position and the carboxylic acid group at the 2-position directs the reactivity of the molecule.

One plausible synthetic transformation is the direct carboxylation of 2-ethoxythiophene (B3051847). The mechanism of electrophilic aromatic substitution on the thiophene ring is well-established, with a preference for substitution at the 2- and 5-positions due to the stabilization of the intermediate sigma complex. The ethoxy group, being an electron-donating group, further activates the thiophene ring towards electrophilic attack. The general mechanism for electrophilic substitution involves three key steps: the generation of an electrophile, the formation of a carbocation intermediate (arenium ion), and the removal of a proton to restore aromaticity. unacademy.com

In the context of carboxylation, the electrophile can be generated from various sources, such as phosgene (B1210022) or, more sustainably, carbon dioxide. When using CO2, a catalyst is typically required to enhance its electrophilicity. The reaction of 2-ethoxythiophene with CO2 in the presence of a suitable catalyst would proceed via the formation of a Wheland-type intermediate, where the carbon dioxide molecule attacks the 5-position of the thiophene ring. The ethoxy group at the 2-position would stabilize the positive charge in the intermediate through resonance.

Another synthetic approach is the modification of a pre-functionalized thiophene. For instance, starting from 2-ethoxy-5-bromothiophene, a Grignard reagent can be formed, followed by carboxylation with CO2. The mechanism of this reaction involves the formation of an organomagnesium compound, which then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. Subsequent acidification yields the desired carboxylic acid.

The synthesis of related 2-aminothiophene derivatives via the Gewald reaction provides further mechanistic insights. This reaction involves the condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur. derpharmachemica.com While not a direct synthesis of this compound, the principles of ring formation and functionalization are relevant.

Catalytic Cycle Elucidation

Catalysis plays a pivotal role in the efficient synthesis of thiophene derivatives. For the carboxylation of 2-ethoxythiophene with CO2, a catalytic cycle involving a transition metal, such as palladium, can be proposed.

A plausible catalytic cycle for the palladium-catalyzed carboxylation of an aryl halide (e.g., 2-ethoxy-5-bromothiophene) is as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex to form a Pd(II) species.

Carbon Monoxide Insertion: In the presence of carbon monoxide, a migratory insertion of CO into the Pd-aryl bond occurs, forming an acyl-palladium complex.

Nucleophilic Attack: A nucleophile, such as an alcohol (in this case, ethanol (B145695) to form the ethyl ester which can then be hydrolyzed), attacks the acyl-palladium complex.

Reductive Elimination: Reductive elimination of the ester product regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.

Alternatively, for the direct carboxylation with CO2, a proposed catalytic cycle with a palladium(II) catalyst could involve the following steps mdpi.com:

C-H Activation: The Pd(II) catalyst coordinates to the thiophene ring, facilitating the cleavage of a C-H bond at the 5-position to form a palladacycle intermediate. The acetate (B1210297) ligand on the palladium can act as a proton shuttle.

CO2 Insertion: The CO2 molecule coordinates to the palladium center and subsequently inserts into the Pd-C bond. This step is often the rate-determining step. mdpi.com

Protonolysis: The resulting palladium carboxylate intermediate undergoes protonolysis to release the carboxylic acid product and regenerate the active Pd(II) catalyst.

The table below summarizes various catalysts used in the synthesis of thiophene derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Product Type | Reference |

| PdI2/KI | (Z)-2-en-4-yne-1-thiols | Substituted thiophenes | researchgate.net |

| VO(acac)2, Fe(acac)3, Mo(CO)6 | Thiophenes, CCl4, CH3OH | 2-Thiophenecarboxylic acid and derivatives | semanticscholar.org |

| [Cp*Rh(MeCN)3][SbF6]2 | Alkynes, sulfur, phenylboronic acid | Substituted thiophenes | tandfonline.com |

| Ni(dppp)Cl2 | 2-(5-bromopyridine-2-yl)-3-hexylthiophene | Polythiophene | rsc.org |

Transition State Characterization and Reaction Pathway Determination

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and characterizing the transition states of thiophene carboxylation. For the carboxylation of thiophene with CO2, DFT calculations have shown that the reaction proceeds through a concerted metalation-deprotonation mechanism.

In the palladium-catalyzed carboxylation of thiophene, the transition state for the C-H bond cleavage involves a highly ordered six-membered ring structure where a proton is transferred to an acetate ligand. mdpi.com The C-H bond is elongated, and a new Pd-C bond begins to form. mdpi.com The subsequent CO2 insertion step is often the rate-determining step, and its transition state involves the nucleophilic attack of the thiophene carbanion onto the carbon atom of CO2. mdpi.com

For the non-catalyzed carboxylation of thiophene promoted by cesium carbonate (Cs2CO3), DFT calculations suggest a different pathway. The carbonate anion is believed to activate the C-H bond of thiophene, leading to the formation of a thiophene carbanion. mdpi.com The transition state for this deprotonation step involves a significant elongation of the C-H bond. mdpi.com The subsequent attack of the carbanion on CO2 has a relatively low activation barrier. mdpi.com

The presence of the ethoxy group at the 5-position of the thiophene ring is expected to influence the energetics of these transition states. As an electron-donating group, the ethoxy group would stabilize the positive charge that develops on the thiophene ring during electrophilic attack, thereby lowering the activation energy for the carboxylation at the 2-position.

The table below presents calculated activation barriers for key steps in the carboxylation of thiophene, which provide a model for understanding the reaction of its ethoxy-substituted derivative.

| Reaction Step | Catalyst/Promoter | Calculated Activation Barrier (kcal/mol) | Reference |

| C-H activation | Pd(OAc)2 | - | mdpi.com |

| CO2 insertion | Pd(OAc)2 | Rate-determining | mdpi.com |

| C-H activation | Cs2CO3 | - | mdpi.com |

| CO2 insertion | Cs2CO3 | 0.8 | mdpi.com |

Kinetic Studies of Derivatization Reactions

Kinetic studies on the derivatization of this compound are essential for understanding its reactivity and for the rational design of synthetic protocols. While specific kinetic data for this compound are scarce in the literature, the principles of its reactivity can be inferred from studies on related thiophene derivatives.

The primary sites for derivatization of this compound are the carboxylic acid group and the remaining C-H bonds on the thiophene ring.

Reactions of the Carboxylic Acid Group:

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester is a common derivatization. The kinetics of this reaction would be expected to follow a second-order rate law, dependent on the concentrations of both the carboxylic acid and the alcohol. The ethoxy group on the thiophene ring is unlikely to have a significant electronic effect on the reactivity of the distant carboxylic acid group.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often activated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The kinetics of these reactions are typically complex, involving the formation of an activated intermediate.

Reactions of the Thiophene Ring:

Electrophilic Substitution: The thiophene ring of this compound is susceptible to further electrophilic substitution. The ethoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The carboxylic acid group is a deactivating group. Therefore, electrophilic substitution would be expected to occur at the 4-position. Kinetic studies of electrophilic substitution reactions, such as nitration or halogenation, would provide valuable data on the reactivity of the substituted thiophene ring. The rate of these reactions would be influenced by the nature of the electrophile and the reaction conditions.

The following table summarizes the types of derivatization reactions and the expected kinetic behavior based on general principles and studies of related compounds.

| Derivatization Reaction | Reagents | Expected Kinetic Profile |

| Esterification | Alcohol, Acid Catalyst | Second-order kinetics |

| Amide Formation | Amine, Coupling Agent | Complex, multi-step kinetics |

| Electrophilic Halogenation | Halogenating Agent (e.g., NBS) | Second-order kinetics, dependent on substrate and electrophile concentrations |

| Nitration | Nitrating Mixture (HNO3/H2SO4) | Complex kinetics, dependent on the generation of the nitronium ion |

Coordination Chemistry and Organometallic Complexation

Ligand Design Principles Incorporating 5-Ethoxy-2-thiophenecarboxylic Acid

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. This compound offers several key features for ligand design:

Bidentate Coordination: The primary coordination mode of this compound involves the carboxylate group, which can bind to a metal center in a monodentate or bidentate fashion. In many cases, it acts as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion.

Thiophene (B33073) Ring Influence: The thiophene ring, with its sulfur heteroatom, can also participate in coordination, although this is less common than carboxylate binding. The π-system of the thiophene ring can influence the electronic properties of the metal center.

Ethoxy Group Modification: The electron-donating ethoxy group at the 5-position of the thiophene ring plays a significant role in modulating the ligand's electronic properties. Computational studies on substituted thiophenes suggest that such electron-donating groups increase the electron density on the thiophene ring and can influence the HOMO-LUMO gap of the resulting complex. researchgate.netresearchgate.net This, in turn, can affect the metal-ligand bond strength and the catalytic activity of the complex.

Steric Effects: The ethoxy group also introduces steric bulk, which can influence the coordination geometry around the metal center and the accessibility of the metal for substrate binding in catalytic applications.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general synthetic route can be represented as:

Mn+ + n(C7H7O3S)- → M(C7H7O3S)n

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group. The position of the carboxylate stretching frequencies (νasym(COO-) and νsym(COO-)) and the difference between them (Δν) can provide information about the coordination mode (monodentate, bidentate chelating, or bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the thiophene ring protons and carbons upon coordination can provide insights into the metal-ligand interaction.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the metal complexes. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can be observed, providing information about the electronic structure of the complex.

Below is an interactive data table summarizing the typical characterization data for a hypothetical transition metal complex of this compound.

| Characterization Technique | Observation | Interpretation |

| FT-IR | Shift in ν(C=O) of carboxylic acid | Coordination of the carboxylate group to the metal center. |

| Appearance of new bands in the low-frequency region | Formation of metal-oxygen bonds. | |

| 1H NMR | Downfield shift of thiophene ring protons | Deshielding effect due to coordination with the metal. |

| UV-Vis | Appearance of new absorption bands | Ligand-to-metal or metal-to-ligand charge transfer transitions. |

| Elemental Analysis | Agreement with calculated values | Confirmation of the proposed stoichiometry of the complex. |

Investigation of Metal-Ligand Bonding and Geometries

The nature of the metal-ligand bond in complexes of this compound is primarily covalent, arising from the interaction between the metal d-orbitals and the ligand's molecular orbitals. The geometry of the resulting complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Common coordination geometries observed for metal carboxylate complexes include octahedral, tetrahedral, and square planar. wikipedia.org In the case of mixed ligand complexes of 2-thiophenecarboxylic acid with imidazole, octahedral geometries have been observed for Mn(II), Co(II), and Cd(II) complexes, while a square planar geometry was found for the Cu(II) complex. researchgate.net The presence of the bulky ethoxy group in this compound might favor lower coordination numbers or distorted geometries.

The metal-ligand bond lengths and angles, as determined by X-ray crystallography, provide valuable information about the strength and nature of the coordination. For example, shorter metal-oxygen bond lengths generally indicate stronger coordination.

Applications in Catalysis

While specific catalytic applications of this compound complexes are not extensively documented, the broader class of transition metal carboxylate and thiophene-containing complexes has shown significant utility in various catalytic transformations. nih.govjns.edu.af

Metal complexes of this compound could potentially be explored as catalysts in reactions such as:

Oxidation Reactions: The metal center can act as a redox-active site for the catalytic oxidation of organic substrates.

Coupling Reactions: Thiophene-based ligands have been utilized in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. wikipedia.org

Polymerization: Some metal carboxylates are effective catalysts for polymerization reactions.

The catalytic activity of these complexes can be fine-tuned by modifying the metal center, the ancillary ligands, and the substituents on the this compound ligand itself. The electron-donating ethoxy group is expected to enhance the electron density at the metal center, which could influence its catalytic performance.

Lack of Available Research Data for this compound in Supramolecular Chemistry

Despite a comprehensive search for scientific literature and data, there is a notable absence of specific research focusing on the supramolecular assemblies and host-guest chemistry of this compound.

Efforts to gather information on the hydrogen bonding networks, co-crystallization strategies, self-assembly processes, and molecular recognition phenomena involving this particular compound have not yielded any specific studies, experimental data, or detailed findings. The scientific record, as accessible through extensive database searches, does not currently contain scholarly articles or patents that would allow for a thorough and accurate discussion of the topics outlined.

While research exists for structurally related compounds, such as other thiophene derivatives, the strict focus on This compound prevents the inclusion of this information. Extrapolating findings from different molecules would not provide a scientifically accurate account for the specific subject of this article.

Therefore, the following sections remain unaddressed due to the lack of available research:

Supramolecular Assemblies and Host Guest Chemistry7.1. Hydrogen Bonding Networks in Crystalline Solids7.2. Co Crystallization Strategies for Controlled Solid State Architectures7.3. Self Assembly Processes in Solution and Solid States7.4. Molecular Recognition Phenomena Involving 5 Ethoxy 2 Thiophenecarboxylic Acid Scaffolds

Further experimental research would be required to elucidate the supramolecular behavior of 5-Ethoxy-2-thiophenecarboxylic acid and provide the data necessary to populate these areas of study. At present, this information is not available in the public scientific domain.

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the synthesis design of complex molecules like 5-Ethoxy-2-thiophenecarboxylic Acid. ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, suggest optimal reaction conditions, and even propose novel synthetic pathways that are more efficient and sustainable. nih.gov For instance, predictive models can be developed to identify the most effective catalysts and solvent systems for the functionalization of the thiophene (B33073) ring, thereby reducing the need for extensive empirical screening.

| AI/ML Application Area | Potential Impact on Synthesis of Thiophene Derivatives |

| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes. |

| Reaction Condition Optimization | Predicting optimal catalysts, solvents, and temperatures. |

| Outcome Prediction | Forecasting reaction yields and potential side products. |

| Virtual Screening | Identifying derivatives with high potential for desired properties. nih.gov |

Advancements in In-Situ and Time-Resolved Spectroscopic Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advancements in in-situ and time-resolved spectroscopy offer a window into the real-time dynamics of synthetic processes involving this compound. byopera.comspectroscopyonline.com Techniques like time-resolved infrared (IR) spectroscopy can provide structural information on transient intermediates that are formed and consumed during a reaction. byopera.comunipr.it This is particularly valuable for elucidating complex reaction mechanisms that are common in heterocycle synthesis.

Pump-probe spectroscopy, which uses an initial laser pulse (the pump) to excite the sample and a subsequent pulse (the probe) to monitor the changes, allows for the study of events on incredibly short timescales, from femtoseconds to nanoseconds. fiveable.mewikipedia.org This enables the direct observation of bond breaking and formation, as well as the tracking of energy flow through molecules. fiveable.me For the synthesis of thiophene derivatives, these methods can be used to investigate the kinetics of cyclization reactions, monitor the formation of intermediates in catalytic cycles, and understand the precise timing of molecular events. researchgate.net The ability to monitor reactions in real-time helps in identifying reaction endpoints accurately, detecting the formation of impurities, and ensuring process consistency, which is vital for scaling up production. spectroscopyonline.com

| Spectroscopic Technique | Information Gained | Timescale |

| In-Situ FT-IR/Raman | Real-time concentration of reactants, products, and intermediates. spectroscopyonline.com | Seconds to hours |

| Time-Resolved IR (TR-IR) | Structural information on short-lived transient species. byopera.com | Microseconds to seconds |

| Transient Absorption Spectroscopy | Detection and decay of excited states and reaction intermediates. fiveable.me | Femtoseconds to milliseconds |

| Fluorescence Lifetime Measurements | Information on excited state lifetimes and energy transfer processes. fiveable.me | Picoseconds to nanoseconds |

Synergistic Approaches between Experimental Synthesis and Advanced Computational Modeling

The combination of experimental synthesis with advanced computational modeling, particularly Density Functional Theory (DFT), provides a powerful synergistic approach to chemical research. orientjchem.org DFT calculations can predict the molecular structure, electronic properties, and reactivity of molecules like this compound and its derivatives before they are synthesized in the lab. mdpi.comnih.gov This predictive power allows researchers to screen potential candidate molecules for desired properties, saving significant time and resources. mdpi.com

Computational studies can elucidate reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. acs.org This insight helps experimentalists understand why certain reactions are favored over others and how to modify conditions to achieve a desired outcome. For example, DFT has been used to study the intramolecular charge transfer transitions in thiophene-based compounds and to predict their absorption and emission spectra, which aligns well with experimental results. researchgate.net This synergy is also applied in materials science, where DFT is used to obtain energy minimized structures and dipole moments of thiophene-based liquid crystals to understand their phase behavior. orientjchem.org By validating computational predictions with experimental results, a deeper and more comprehensive understanding of the chemical system is achieved.

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel synthetic methods for the functionalization of thiophenes is a dynamic area of research. A key future direction is the exploration of new reaction pathways and catalytic systems to create complex thiophene derivatives with high precision and efficiency. One promising strategy is the use of palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.govacs.org This method allows for the simultaneous installation of two different functional groups in a highly regioselective manner, rapidly increasing molecular complexity. nih.gov

Research is also focused on developing new metal-catalyzed cross-coupling reactions. Copper(I)-catalyzed reactions using sodium sulfide (B99878) as a sulfur source have been developed for the regioselective synthesis of substituted thiophenes from haloalkynes. nih.gov Similarly, rhodium-catalyzed regioselective synthesis from 1,2,3-thiadiazoles and alkynes presents another innovative approach. nih.gov Beyond metal-based systems, there is a growing interest in metal-free methodologies to advance green chemistry by minimizing metal toxicity. nih.gov The development of efficient synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives is also crucial, as these compounds serve as key building blocks for new families of agrochemicals. beilstein-journals.orgbeilstein-journals.org

| Catalytic System/Method | Description | Application Example |

| Palladium/Norbornene (Pd/NBE) | Cooperative catalysis for direct C4-C5 difunctionalization of thiophenes. nih.govacs.org | Synthesis of polysubstituted thiophenes. nih.gov |

| Copper(I) Catalysis | Regioselective synthesis from haloalkynes and sodium sulfide. nih.gov | Preparation of substituted 2-aminothiophenes. nih.gov |

| Rhodium Catalysis | Regioselective synthesis from 1,2,3-thiadiazoles and alkynes. nih.gov | Formation of fully substituted thiophene derivatives. nih.gov |

| Vanadium/Iron/Molybdenum Catalysis | Reaction of thiophenes with CCl4-ROH to produce esters. researchgate.net | Synthesis of 2-thiophenecarboxylic acid esters. researchgate.netsemanticscholar.org |

| Metal-Free Approaches | Use of elemental sulfur or potassium sulfide as sulfur sources. nih.gov | Greener synthesis of thiophene derivatives. nih.gov |

Development of Advanced Analytical Techniques for Complex Mixtures

The synthesis of this compound and its subsequent derivatization often result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and byproducts. The development of advanced analytical techniques is essential for the accurate characterization of these mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), remain cornerstone techniques for separation and identification.

Future advancements will likely focus on improving the resolution and sensitivity of these methods. Techniques such as two-dimensional liquid chromatography (2D-LC) can provide enhanced separation power for highly complex samples. Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are invaluable for determining the exact elemental composition of unknown compounds in a mixture. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The structures of newly synthesized thiophene derivatives are routinely confirmed using ¹H and ¹³C NMR. orientjchem.orgnih.gov In cases where single crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure. nih.gov The combination of these sophisticated analytical tools is crucial for ensuring the purity and structural integrity of synthesized compounds.

Expansion into New Areas of Material Science Through Supramolecular Engineering

Thiophenecarboxylic acids are excellent building blocks for supramolecular engineering, a field focused on designing and creating complex, functional structures by assembling molecules through non-covalent interactions. aip.orgaip.org The carboxylic acid group can form robust hydrogen bonds, while the thiophene ring can participate in π-π stacking interactions. aip.org These interactions can be programmed to direct the self-assembly of molecules into well-defined architectures like liquid crystals, gels, and crystalline solids. orientjchem.orgaip.orgaip.org

A significant future direction is the use of this compound and its analogues to construct novel organic materials for electronic and optoelectronic applications. Thiophene-containing conjugated oligomers and polymers are known for their semiconducting properties and are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com By precisely controlling the supramolecular arrangement of these molecules, it is possible to tune their electronic properties and enhance device performance. For example, polythiophene-coated core-shell structures have been synthesized for use as phase change materials with high thermal conductivity. acs.org The design of multi-component crystalline materials, such as salts and co-crystals with nitrogenous bases, is another promising avenue for creating solids with tailored properties like improved solubility or unique optical characteristics. aip.orgaip.org

Q & A

Q. What are the recommended synthetic routes for 5-Ethoxy-2-thiophenecarboxylic Acid?

Methodological Answer: The synthesis of ethoxy-substituted thiophene derivatives typically involves alkylation or nucleophilic substitution reactions. For example, in analogous thiophene systems, ethoxy groups are introduced via reaction of a hydroxyl or halogenated precursor with ethylating agents like ethyl bromide or diethyl sulfate under basic conditions (e.g., K₂CO₃ or NaH) . Key steps include:

Precursor Preparation : Start with 2-thiophenecarboxylic acid derivatives (e.g., 5-hydroxy-2-thiophenecarboxylic acid) or halogenated analogs (e.g., 5-bromo-2-thiophenecarboxylic acid).

Alkylation : React with ethylating agents in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or side reactions.

Q. Reference Table :

| Reaction Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Precursor | 5-Hydroxy-2-thiophenecarboxylic acid | Substrate |

| Alkylating Agent | Ethyl bromide, Diethyl sulfate | Introduce ethoxy group |

| Base | K₂CO₃, NaH | Deprotonation |

| Solvent | DMF, DMSO | Enhance reactivity |

Q. How should researchers safely handle and store this compound?

Methodological Answer: Based on safety data for structurally similar thiophene derivatives:

- Handling :

- Use nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin contact .

- Work in a fume hood to avoid inhalation of dust/aerosols .

- Avoid contact with strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., decomposition to sulfur oxides) .

- Storage :

- Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to minimize oxidation or hydrolysis.

- Store separately from incompatible materials (e.g., peroxides, strong bases) .

Advanced Research Questions

Q. How can researchers optimize the introduction of the ethoxy group in thiophene derivatives to enhance yield?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

- Solvent Selection : Test solvents with varying polarities (e.g., THF vs. DMF) to balance reactivity and solubility.

- Temperature Control : Employ microwave-assisted synthesis for faster reaction times (e.g., 30 minutes at 100°C) while reducing side products.

- Analytical Validation : Use NMR (¹H/¹³C) and FT-IR to confirm ethoxy group incorporation. For example, the ethoxy proton signal appears at ~1.3 ppm (triplet) and 4.0 ppm (quartet) in CDCl₃ .

Data Contradiction Alert :

While alkylation typically proceeds smoothly, competing esterification of the carboxylic acid group may occur. Mitigate this by pre-protecting the acid group (e.g., as a methyl ester) and deprotecting post-alkylation .

Q. What strategies mitigate decomposition during reactions involving this compound?

Methodological Answer: Decomposition pathways (e.g., decarboxylation or oxidation) can be addressed via:

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidative degradation .

- Low-Temperature Workup : Purify products below 40°C to avoid thermal instability.

- Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC-MS to identify degradation products .

Q. Reference Table :

| Decomposition Pathway | Mitigation Strategy | Key Evidence |

|---|---|---|

| Oxidation | Use inert atmosphere | |

| Hydrolysis | Control pH (neutral) | |

| Thermal Degradation | Low-temperature workup |

Ethical and Reproducibility Considerations

Q. How should researchers address conflicting data in the synthesis or bioactivity of thiophene derivatives?

Methodological Answer:

- Systematic Replication : Repeat experiments under identical conditions, documenting solvent purity, reagent lot numbers, and equipment calibration.

- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, LC-MS, and elemental analysis) .

- Literature Benchmarking : Compare findings with published analogs (e.g., anti-inflammatory activity of 5-substituted thiophenes) to identify outliers .

Example : If a reported IC₅₀ value for anti-inflammatory activity conflicts with your data, re-evaluate assay conditions (e.g., cell line viability, incubation time) and confirm compound purity (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.